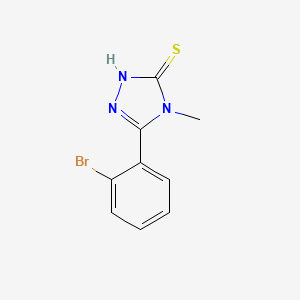

5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

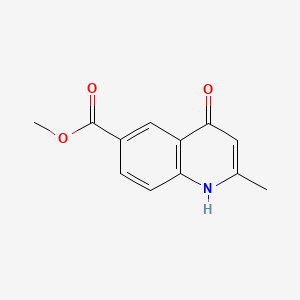

説明

Synthesis Analysis

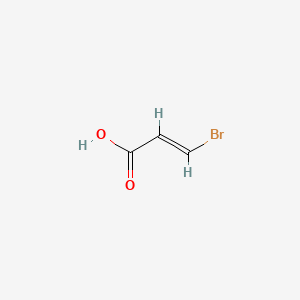

The synthesis of triazole derivatives often involves the alkylation of triazole thiol with halogen-containing compounds, a process that showcases nucleophilic substitution reactions. For example, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes has been carried out in a methanol medium in the presence of sodium hydroxide, yielding compounds with high yield (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020). This methodology could be adaptable for synthesizing the subject compound by substituting the 5-bromofuran-2-yl group with a 2-bromophenyl group.

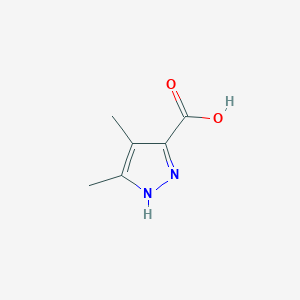

Molecular Structure Analysis

The structure of triazole derivatives is often confirmed using 1H NMR spectroscopy and elemental analysis. For instance, the structural confirmation of synthesized triazole compounds was achieved through X-ray single crystal diffraction and spectral analyses (NMR and IR) (Molbank, 2023).

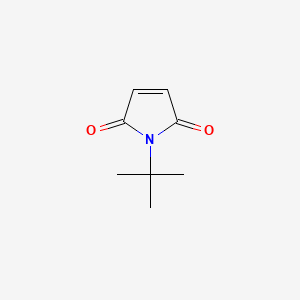

Chemical Reactions and Properties

Triazole thiol derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition. The reactivity of these compounds is often investigated in the context of synthesizing novel derivatives with potential biological activities. The study of intermolecular interactions, such as hydrogen bonding and π-π interactions, in triazole derivatives is crucial for understanding their reactivity and properties (Journal of Chemical Sciences, 2014).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are essential for their application in drug formulation and material science. For example, the crystallization process and solubility in organic solvents versus water are critical parameters (Farmatsevtychnyi zhurnal, 2018).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives, including their reactivity towards various chemical reagents, potential for tautomerism, and their electrophilic and nucleophilic sites, have been explored. These aspects are pivotal for designing triazole compounds with desired biological or physical properties. The analysis of the electronic characteristics and reactivity of triazole compounds provides insights into their potential applications and interactions with biological targets (Medical and Clinical Chemistry, 2016).

科学的研究の応用

Antimicrobial and Antifungal Activity

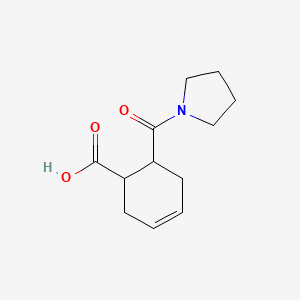

5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and its derivatives show promising antimicrobial and antifungal effects. This is evident in their wide spectrum of biological activities, which makes them significant for further research in these areas. For instance, the compound was used in a study to synthesize new 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, which demonstrated notable antimicrobial and antifungal activity (Safonov & Panasenko, 2022).

Pharmacokinetics and Bioavailability

In veterinary medicine, the pharmacokinetic properties and bioavailability of drugs containing this compound have been explored. A study involving the use of a preparation containing two active compounds, one of which is a derivative of 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, showed positive pharmacokinetic parameters and bioavailability in animals (Ohloblina, Bushuieva, & Parchenko, 2022).

Corrosion Inhibition

The compound and its derivatives have been studied for their potential as corrosion inhibitors. In one study, derivatives of 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol were synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions. The research indicated an increase in inhibition efficiency with rising concentrations of these compounds (Yadav, Behera, Kumar, & Sinha, 2013).

Antiproliferative and Antimicrobial Properties

Some derivatives of 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antiproliferative and antimicrobial activities. These compounds were found to exhibit varying degrees of effectiveness against different strains of microorganisms and cancer cells, suggesting their potential in developing new medicinal treatments (Narayana, Raj, & Sarojini, 2010).

DNA Methylation Inhibition

Another application of 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol derivatives is in the field of DNA methylation inhibition. Research indicates that these compounds can influence the methylation level of tumor DNA, thereby opening avenues for their use in cancer therapy and research (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

将来の方向性

特性

IUPAC Name |

3-(2-bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYXELBWIYJJNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350255 |

Source

|

| Record name | 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

58064-57-6 |

Source

|

| Record name | 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)